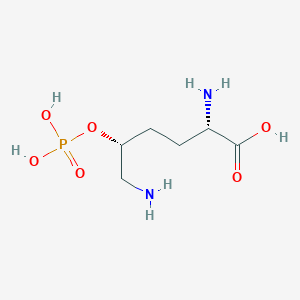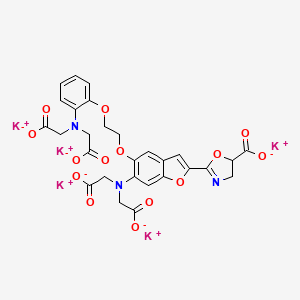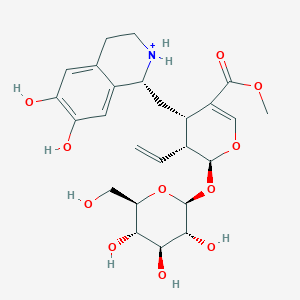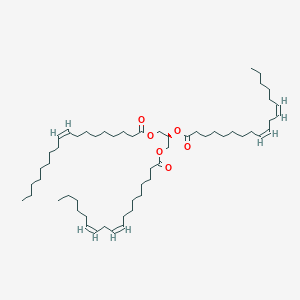
4-Coumaroylshikimate anion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-coumaroylshikimate is the conjugate base of 4-coumaroylshikimic acid; major species at pH 7.3. It is a conjugate base of a 4-coumaroylshikimic acid.
Wissenschaftliche Forschungsanwendungen
Fluorescent Probe Design
Coumarins and their analogues are extensively utilized in designing fluorescent probes. Studies have shown their effectiveness in detecting various anions in water. For instance, Chen et al. (2010) developed coumarin-based fluorescent probes for selective detection of bisulfite anions in water, demonstrating the utility of coumarins in environmental and biological sensing applications (Chen et al., 2010).
Anion Sensing in Biological Systems
In bioanalytical applications, coumarin-based sensors have been developed to function in neutral aqueous solutions. Mizukami et al. (2002) created a novel fluorescent sensor for anions, using 7-amino-4-trifluoromethylcoumarin as a fluorescent reporter, showcasing its potential in biochemical and analytical applications (Mizukami et al., 2002).
Ratiometric Sensing for Fluoride Anions
Cao et al. (2011) developed a coumarin-BODIPY platform for ratiometric fluorescent sensing of fluoride anions, highlighting the adaptability of coumarin derivatives in the development of specific sensors (Cao et al., 2011).
Cyanide Detection
Coumarin amide derivatives have been synthesized for the detection of cyanide anions, as studied by Wu et al. (2015). These compounds demonstrate significant changes in absorption and fluorescence spectra upon interaction with cyanide, indicating their potential in environmental monitoring (Wu et al., 2015).
Supramolecular Chemistry
Anion-π interactions involving coumarin derivatives play a significant role in supramolecular chemistry. Chifotides and Dunbar (2013) discussed how these interactions contribute to the design of selective anion receptors and catalysts, potentially impacting biological functions (Chifotides & Dunbar, 2013).
Solar Energy Applications
Jadhav et al. (2018) explored the use of 4-substituted coumarin dyes in dye-sensitized solar cells (DSSCs), emphasizing the importance of substitution at the 4-position for enhanced efficiency of these solar cells (Jadhav et al., 2018).
Catalysis
Coumarin derivatives have been used as catalysts in chemical synthesis. Heravi et al. (2007) demonstrated the effectiveness of coumarin in the synthesis of various compounds, showcasing its role in green chemistry (Heravi et al., 2007).
Eigenschaften
Produktname |
4-Coumaroylshikimate anion |
|---|---|
Molekularformel |
C16H15O7- |
Molekulargewicht |
319.29 g/mol |
IUPAC-Name |
(3R,4R,5R)-3,4-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C16H16O7/c17-11-4-1-9(2-5-11)3-6-14(19)23-13-8-10(16(21)22)7-12(18)15(13)20/h1-7,12-13,15,17-18,20H,8H2,(H,21,22)/p-1/b6-3+/t12-,13-,15-/m1/s1 |
InChI-Schlüssel |
GVECSFFLZYNEBO-PDXJTRCTSA-M |
Isomerische SMILES |
C1[C@H]([C@@H]([C@@H](C=C1C(=O)[O-])O)O)OC(=O)/C=C/C2=CC=C(C=C2)O |
Kanonische SMILES |
C1C(C(C(C=C1C(=O)[O-])O)O)OC(=O)C=CC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



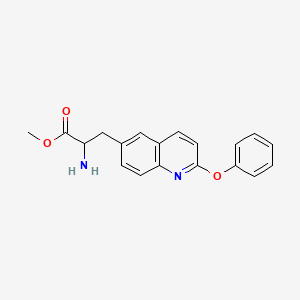
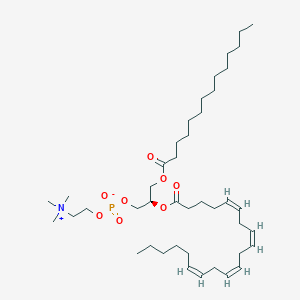
![1-eicosanoyl-2-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263290.png)
![(5R)-5-tert-butyl-1-[(3S)-3-phenyl-3-(phenylthio)propyl]-2-azepanone](/img/structure/B1263291.png)
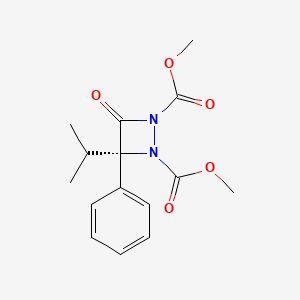

![4-tert-butyl-N-[5-[[2-oxo-2-(2-oxolanylmethylamino)ethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B1263294.png)
![[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl] [hydroxy-[(6Z,10E,14E)-3,7,11,15,19-pentamethylicosa-6,10,14,18-tetraenoxy]phosphoryl] hydrogen phosphate](/img/structure/B1263295.png)

